CYP3A4 Binding Affinity vs. Structural Analogs
The target compound exhibits a Ki of 120 nM against human recombinant CYP3A4 (midazolam 1'-hydroxylase assay), demonstrating sub-micromolar affinity for this critical drug-metabolizing cytochrome P450 isoform [1]. In the same assay system, the compound also shows Ki values of 170 nM against testosterone 6β-hydroxylase activity of CYP3A4, 1.2 μM against CYP3A5 (testosterone 6β-hydroxylase), and 2.0 μM against CYP3A5 (midazolam 1'-hydroxylase) [1]. Comparative data for the non-methoxylated analog 2-(1,3-dibenzylimidazolidin-2-yl)phenol are not available in the public domain, precluding a direct quantitative structure-activity relationship assessment.
| Evidence Dimension | CYP3A4 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (midazolam 1'-hydroxylase); Ki = 170 nM (testosterone 6β-hydroxylase) |
| Comparator Or Baseline | No direct comparator data available; class-level inference for methoxy-phenol CYP interactions |
| Quantified Difference | Not calculable due to absence of comparator Ki values |
| Conditions | Human recombinant CYP3A4 harboring human P450 oxidoreductase and b5; midazolam 1'-hydroxylase and testosterone 6β-hydroxylase activity assays |
Why This Matters
The sub-micromolar CYP3A4 Ki value provides a quantitative benchmark for researchers requiring this compound in drug metabolism studies, ADME-Tox profiling, or as a CYP interaction control.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki = 120 nM, Inhibition of midazolam 1'-hydroxylase activity of human recombinant CYP3A4. View Source
